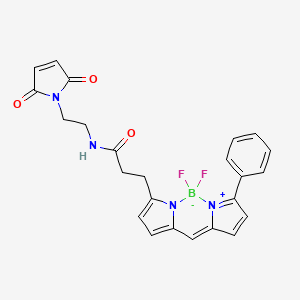
BDP R6G maleimide
Descripción general
Descripción
BDP R6G maleimide is a borodipyrromethene fluorophore . Its absorption and emission wavelengths are similar to those of R6G rhodamine . It is a thiol reactive dye that reacts with thiol groups to form thioester bonds . Sulfhydryl labelling is a common protein modification where the cysteine residues in the protein allow more site-specific labelling than the NHS ester of the amine group .
Molecular Structure Analysis
The molecular weight of BDP R6G maleimide is 462.26 . Its molecular formula is C24H21BF2N4O3 . The SMILES representation is O=C1C=CC(N1CCNC(CCC2=CC=C3C=C4C=CC(C5=CC=CC=C5)=N4B+3(F)N32F)=O)=O .
Chemical Reactions Analysis
BDP R6G maleimide is a thiol reactive dye that reacts with thiol groups to form thioester bonds . This reaction is commonly used for the modification of proteins, particularly at cysteine residues .
Physical And Chemical Properties Analysis
BDP R6G maleimide appears as a red or brown solid . It has good solubility in DMF, DMSO, and DCM . Its absorption maximum is at 530 nm, and its emission maximum is at 548 nm . The fluorescence quantum yield is 0.96 .
Relevant Papers
A paper titled “A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications” discusses the use of Rhodamine6G-based probes, which includes BDP R6G maleimide . The paper demonstrates the versatility of these probes in terms of pH sensitivity and chemical functionality, allowing conjugation to small molecules, proteins, nanoparticles, and regenerative biomaterial scaffold matrices . It also presents potential applications for intracellular and extracellular pH sensing .
Aplicaciones Científicas De Investigación
Fluorescent Probing and Sensing
BDP R6G maleimide and its derivatives have been widely used in the development of fluorescent probes due to their high extinction coefficient, high photostability, and insensitivity to solvent environments. For instance, a novel dithiomaleimide BODIPY (BDP-NGM) probe was designed, synthesized, and characterized for the detection of peroxynitrite in HeLa and RAW 264.7 cells. The probe showed a significant fluorescence response upon reaction, revealing its potential in biomedical research and diagnosis (Yudhistira et al., 2017). Similarly, another study highlighted the development of a novel photosensitizer based on the BODIPY chromophore, demonstrating its potential use in oxidative stress studies or photodynamic therapy due to its strong near-infrared singlet oxygen luminescence emission and higher photostability than other photosensitizers (Yogo et al., 2005).
Polymer Research and Material Science
BDP R6G maleimide derivatives have also been actively researched in polymer science and material development. Studies have focused on the properties of polymers involving maleimide derivatives, exploring their applications in areas such as polymer cross-linking, copolymerization, and enhancement of material properties. For instance, research on N-arylmaleimide coagents revealed their superior cross-link densities compared to other coagents, indicating their significant potential in enhancing polymer properties (Shanmugam et al., 2012). The study of the kinetical aspects of the radical copolymerization of N-[(4-bromo-3, 5-difluorine) phenyl]maleimide with styrene further contributed to understanding the polymerization process and the thermal stability of the obtained copolymer (Yanxun et al., 2017).
Biomedical Engineering and Drug Delivery
In the biomedical field, maleimide-functionalized materials have shown promise in applications such as drug delivery and tissue engineering. For example, a study on cisplatin-loaded, polypeptide-based vesicles demonstrated the formation of biocompatible and biodegradable vesicles for targeted delivery of cisplatin to cancer cells, highlighting the potential of maleimide-functionalized materials in creating effective drug delivery systems (Shirbin et al., 2015). Another study presented a facile approach to modifying proteins to form hydrogels rapidly upon mixing with crosslinkers, showcasing the potential of maleimide-functionalized materials in regenerative medicine and 3D cell encapsulation (Chen et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPWTKROCLEQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP R6G maleimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

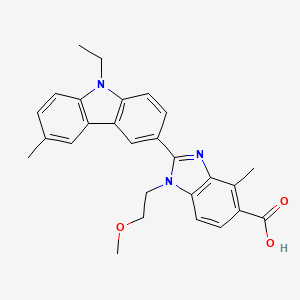
![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)

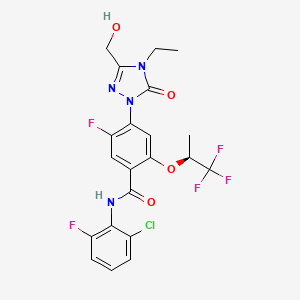
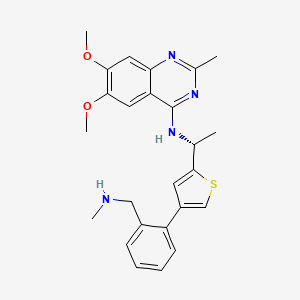

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)
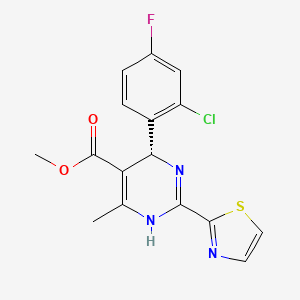

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)